Diammonium dodecyl phosphate
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Overview
Description
Diammonium dodecyl phosphate is an inorganic compound that combines the properties of ammonium phosphate and dodecyl phosphate It is primarily used in various industrial applications due to its unique chemical properties, such as its ability to act as a surfactant and its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium dodecyl phosphate can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs in a two-step process:
Esterification: Dodecyl alcohol reacts with phosphoric acid to form dodecyl phosphate.
Neutralization: The dodecyl phosphate is then neutralized with ammonia to produce this compound.
The reaction conditions for the esterification step usually involve heating the mixture to around 100-120°C, while the neutralization step is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process begins with the controlled addition of dodecyl alcohol to phosphoric acid in a reactor, followed by the gradual introduction of ammonia. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diammonium dodecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and ammonium phosphate.
Oxidation: It can be oxidized to form dodecyl phosphate and other oxidation products.
Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Dodecyl alcohol and ammonium phosphate.
Oxidation: Dodecyl phosphate and other oxidation products.
Substitution: Substituted dodecyl phosphate derivatives.
Scientific Research Applications
Diammonium dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and as an additive in fertilizers to improve nutrient availability.
Mechanism of Action
The mechanism of action of diammonium dodecyl phosphate is primarily based on its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of various compounds. In biological systems, it can interact with cell membranes, facilitating the transport of molecules across the membrane. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.
Comparison with Similar Compounds
Diammonium dodecyl phosphate can be compared with other similar compounds such as:
Diammonium hydrogen phosphate: Used primarily as a fertilizer and fire retardant.
Monoammonium phosphate: Another fertilizer with similar nutrient content but different solubility properties.
Dodecyl sulfate: A surfactant with similar properties but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and nutrient content, making it versatile for use in both agricultural and industrial applications. Its ability to enhance the efficiency of fertilizers while also serving as a surfactant in various chemical processes sets it apart from other compounds.
Properties
CAS No. |
65138-75-2 |
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Molecular Formula |
C12H27O4P.2H3N C12H33N2O4P |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
azane;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
InChI Key |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.N.N |
Origin of Product |
United States |
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